3-[2-(Piperazin-1-yl)ethyl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[2-(Piperazin-1-yl)ethyl]-1,3-oxazolidine-2,4-dione is a heterocyclic compound that features both piperazine and oxazolidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(Piperazin-1-yl)ethyl]-1,3-oxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperazine with ethyl oxalyl chloride to form an intermediate, which is then cyclized to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 3-[2-(Piperazin-1-yl)ethyl]-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazolidine ring into a more reduced form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, sodium hydride, dimethylformamide as a solvent.
Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones and piperazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[2-(Piperazin-1-yl)ethyl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Exhibits similar biological activities but differs in its structural framework.
2-(Piperazin-1-yl)quinoline: Known for its antimicrobial properties and structural similarity to the target compound.
N-(2-(1-Piperazinyl)ethyl)carbamic acid: Used in the development of protein degraders and shares the piperazine moiety.
Uniqueness: 3-[2-(Piperazin-1-yl)ethyl]-1,3-oxazolidine-2,4-dione is unique due to its dual presence of piperazine and oxazolidine rings, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H15N3O3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-(2-piperazin-1-ylethyl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15N3O3/c13-8-7-15-9(14)12(8)6-5-11-3-1-10-2-4-11/h10H,1-7H2 |
InChI Key |
BBJYCWCTHMQUJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)COC2=O |
Origin of Product |
United States |
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